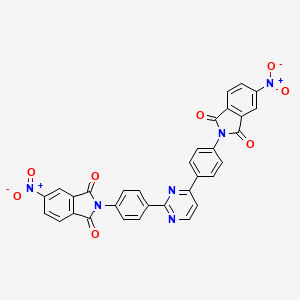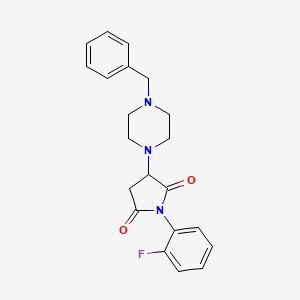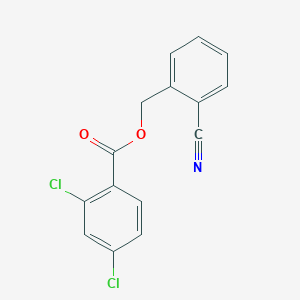
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), commonly referred to as PPD, is a chemical compound that has been used in scientific research for various purposes, including as a fluorescent dye, a DNA intercalator, and a photosensitizer. In
Mechanism of Action
The precise mechanism of action of PPD is not fully understood. However, it is known to interact with DNA and RNA molecules, either by intercalating between base pairs or by binding to specific regions of the nucleic acid chains. This can result in the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis.
Biochemical and Physiological Effects
PPD has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. PPD has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. However, its effects on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
PPD has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. Its fluorescent properties make it useful for labeling and detecting DNA and RNA molecules. However, PPD also has some limitations. Its mechanism of action is not well understood, and its effects on normal cells and tissues are not well characterized. Additionally, its use as a photosensitizer in photodynamic therapy requires careful optimization of the light source and dosage.
Future Directions
There are several potential future directions for the use of PPD in scientific research. One area of interest is the development of PPD derivatives with improved properties, such as increased selectivity for cancer cells or enhanced fluorescence. Another area of interest is the study of PPD's effects on different types of cancer and normal cells, in order to better understand its mechanism of action and potential therapeutic applications. Finally, the use of PPD in combination with other drugs or treatments, such as chemotherapy or immunotherapy, may also be explored.
Synthesis Methods
PPD can be synthesized through a multi-step process involving the reaction of 4-nitrophthalic anhydride with 2,4-diaminopyrimidine in the presence of a catalyst, followed by the reaction of the resulting intermediate with 5-nitroisatin. The final product is obtained after purification and characterization.
Scientific Research Applications
PPD has been widely used in scientific research due to its unique properties. It can be used as a fluorescent dye to label DNA and RNA molecules, allowing for their visualization and detection. PPD can also intercalate into DNA, disrupting its structure and inhibiting its replication. Additionally, PPD has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the activation of a photosensitive drug by light.
properties
IUPAC Name |
5-nitro-2-[4-[2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N6O8/c39-29-23-11-9-21(37(43)44)15-25(23)31(41)35(29)19-5-1-17(2-6-19)27-13-14-33-28(34-27)18-3-7-20(8-4-18)36-30(40)24-12-10-22(38(45)46)16-26(24)32(36)42/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAZLZNJVVBDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])N6C(=O)C7=C(C6=O)C=C(C=C7)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)
![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)

![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5064562.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B5064565.png)

![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![ethyl N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5064591.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5064604.png)